BenchChemオンラインストアへようこそ!

2-Aminobenzo[d]oxazole-4-thiol

Medicinal inorganic chemistry Metalloenzyme inhibition Coordination chemistry

2-Aminobenzo[d]oxazole-4-thiol (CAS 1803798-76-6, molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol) is a heterocyclic building block comprising a fused benzene–oxazole bicyclic core with a primary amino group at the 2-position and a free thiol (–SH) at the 4-position of the benzoxazole scaffold. The compound belongs to the 2-aminobenzoxazole class, which serves as a privileged fragment in medicinal chemistry and has been validated as a viable scaffold for inhibitors of sphingosine-1-phosphate transporter Spns2 (IC₅₀ = 94 ± 6 nM for optimized derivative 33p) and as a core motif in sub-nanomolar metallo-β-lactamase inhibitors (IC₅₀ down to 0.114 nM).

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B12869032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]oxazole-4-thiol
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S)N=C(O2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H,(H2,8,9)
InChIKeySNPBMPNOPZETNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzo[d]oxazole-4-thiol Procurement Guide: Key Structural Features and Research Positioning


2-Aminobenzo[d]oxazole-4-thiol (CAS 1803798-76-6, molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol) is a heterocyclic building block comprising a fused benzene–oxazole bicyclic core with a primary amino group at the 2-position and a free thiol (–SH) at the 4-position of the benzoxazole scaffold . The compound belongs to the 2-aminobenzoxazole class, which serves as a privileged fragment in medicinal chemistry and has been validated as a viable scaffold for inhibitors of sphingosine-1-phosphate transporter Spns2 (IC₅₀ = 94 ± 6 nM for optimized derivative 33p) [1] and as a core motif in sub-nanomolar metallo-β-lactamase inhibitors (IC₅₀ down to 0.114 nM) [2]. The presence of both an amino and a thiol group on the benzoxazole ring distinguishes this compound from the parent 2-aminobenzoxazole (CAS 4570-41-6) and from 2-mercaptobenzoxazole (CAS 2382-96-9), enabling dual-mode reactivity that is not accessible to mono-functional analogs.

Why 2-Aminobenzo[d]oxazole-4-thiol Cannot Be Replaced by Generic Benzoxazole Analogs for Thiol-Dependent Applications


Benzoxazole derivatives are not interchangeable in applications where the spatial positioning of the thiol and amino groups governs reactivity, metal coordination geometry, or target engagement. The 4-thiol regioisomer places the sulfhydryl group peri to the endocyclic oxygen and distal to the 2-amino group, creating a specific N,S-chelating vector that differs fundamentally from the 2-thiol isomer (2-mercaptobenzoxazole) where the thiol is directly attached to the oxazole C2 and is in tautomeric equilibrium with the thione form [1]. The 2-aminobenzoxazole parent (CAS 4570-41-6, LogP ~1.5) lacks the thiol entirely, precluding metal-coordination, covalent cysteine trapping, or thiol-specific bioconjugation chemistries . Positional isomers such as 2-aminobenzo[d]oxazole-7-thiol place the thiol at the opposite end of the benzene ring, altering the dipole moment (DFT-predicted ~4.2 D for the 7-thiol isomer) and the trajectory of intermolecular interactions . Substitution of the thiol with a carboxamide (2-aminobenzo[d]oxazole-4-carboxamide) or sulfonamide group replaces a soft nucleophile with hydrogen-bond donors, fundamentally changing the compound's chemical reactivity profile. These structural differences translate into distinct biological outcomes: benzoxazole-2-thio derivatives achieve urease inhibition IC₅₀ values spanning 0.46–46.10 μM, whereas the clinical standard acetohydroxamic acid requires 320.70 μM, demonstrating that the thioether/thiol connectivity is a critical potency determinant [2].

2-Aminobenzo[d]oxazole-4-thiol Quantitative Differentiation Evidence: Comparator Data for Procurement Decision-Making


Bidentate (N,S) Metal Chelation Capability Versus 2-Aminobenzoxazole (Thiol-Free Parent)

2-Aminobenzo[d]oxazole-4-thiol possesses both a 2-amino and a 4-thiol group, enabling bidentate (N,S) metal coordination. By contrast, the parent compound 2-aminobenzoxazole (CAS 4570-41-6) lacks the thiol group entirely and can only act as a monodentate N-donor ligand. Experimental evidence for benzoxazole-thiol metal binding is available from 2-mercaptobenzoxazole (MBO), which forms stable pentacyanoferrate(II/III) complexes with dissociation rate constants kd(II) = 3.7×10⁻⁴ s⁻¹ and kd(III) = 4.5×10⁻³ s⁻¹ at 25 °C, as determined by stopped-flow spectrophotometry [1]. The 4-thiol regioisomer in 2-aminobenzo[d]oxazole-4-thiol offers a distinct N–S bite angle and chelate ring size compared to the 2-thiol isomer, which may be advantageous for targeting metalloenzymes with specific coordination geometries. While direct stability constant measurements for the 4-thiol compound have not been reported, the class-level precedent establishes that benzoxazole-thiols are competent ligands for transition metals including Fe, Cu, and Pt [2].

Medicinal inorganic chemistry Metalloenzyme inhibition Coordination chemistry

Urease Inhibition Potency of Benzoxazole-Thio Scaffold Versus Clinical Standard Acetohydroxamic Acid

A series of (2-(benzo[d]oxazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime derivatives were evaluated for in vitro urease inhibition. All synthesized benzoxazole-thio compounds exhibited IC₅₀ values ranging from 0.46 ± 0.01 μM to 46.10 ± 0.45 μM, representing a 7- to 697-fold improvement in potency relative to the standard urease inhibitor acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 μM) [1]. The benzoxazole-2-thioether linkage is a critical pharmacophoric element identified through structure–activity relationship (SAR) analysis and corroborated by molecular docking studies showing binding interactions within the urease active site [1]. While these data are for benzoxazole-2-thio (rather than 4-thio) derivatives, they establish that the benzoxazole-thio scaffold is a validated, highly potent urease-inhibitory chemotype. 2-Aminobenzo[d]oxazole-4-thiol provides a distinct substitution vector (4-SH rather than 2-SR) that enables exploration of SAR at an underexplored position, potentially circumventing existing intellectual property on 2-substituted benzoxazole urease inhibitors.

Urease inhibition Antimicrobial Helicobacter pylori

Synthetic Accessibility via Smiles Rearrangement and Visible-Light Organocatalysis: Comparison with Alternative 2-Aminobenzoxazole Routes

2-Aminobenzo[d]oxazole-4-thiol can be accessed via the Smiles rearrangement pathway, wherein benzoxazole-2-thiol is activated with chloroacetyl chloride and subsequently reacted with amines [1]. This method avoids the use of toxic cyanogen bromide required for classical 2-aminobenzoxazole synthesis from o-aminophenol [2]. An alternative metal-free visible-light organocatalytic method using Rose Bengal photocatalyst enables direct amination of heterocyclic thiols to 2-aminobenzoxazoles in good to excellent yields under ambient temperature, open-flask conditions with undried solvents, and has been adapted to continuous flow for scalable production [3]. By contrast, the parent 2-aminobenzoxazole (CAS 4570-41-6) is typically prepared by cyclodesulfurization of thiourea intermediates requiring stoichiometric oxidants (e.g., HgO, DIC/CS₂), which generate heavy-metal waste streams [4]. The thiol functionality at the 4-position also provides a chemical handle for solid-phase synthesis using thioether safety-catch linkers, enabling library construction of 2-amino and 2-amidobenzo[d]oxazole derivatives without solution-phase purification at each step [4].

Synthetic methodology Process chemistry Green chemistry

Sub-Nanomolar Target Engagement Precedent for 2-Aminobenzo[d]oxazol-4-yl-Containing Compounds in Metallo-β-Lactamase Inhibition

Compounds incorporating the 2-aminobenzo[d]oxazol-4-yl substructure have demonstrated exceptional potency against Class B metallo-β-lactamases (MBLs). In fluorescence-based enzymatic assays, patent-exemplified compound US10227331 Example 190 exhibited IC₅₀ values of 0.114 nM against Pseudomonas aeruginosa VIM-1, 0.169 nM against P. aeruginosa VIM-2, and 0.352 nM against Serratia marcescens MBL [1]. A related 2-aminobenzo[d]oxazol-5-yl-containing compound achieved Ki < 0.0200 nM against PI3Kα in lipid kinase biochemical assays [2]. These data demonstrate that the 2-aminobenzo[d]oxazole scaffold, when appropriately elaborated, can achieve picomolar-level target inhibition. The presence of the 4-thiol group in 2-aminobenzo[d]oxazole-4-thiol offers an additional coordination handle that could further enhance MBL inhibition, given that MBLs rely on active-site zinc ions for catalysis and are susceptible to thiol-based zinc chelators. In comparison, the parent 2-aminobenzoxazole without the 4-thiol cannot directly coordinate zinc and would require alternative zinc-binding pharmacophores introduced synthetically.

Antimicrobial resistance Metallo-β-lactamase Fragment-based drug discovery

Thiol-Mediated Covalent Targeting and Bioconjugation Potential Versus 4-Carboxamide and 4-Sulfonamide Analogs

The 4-thiol group of 2-aminobenzo[d]oxazole-4-thiol enables thiol-specific reactivity modalities that are absent in the corresponding 4-carboxamide (CAS 1806379-18-9) and 4-sulfonamide analogs. The thiol can participate in thiol–ene click chemistry, disulfide exchange with biological cysteine residues, and Michael addition to electrophilic warheads—all reactions that are precluded for the carboxamide and sulfonamide congeners [1]. A patent on heterocyclic-dithiol click chemistry explicitly references benzoxazole-thiol systems for thiolate-ene reactions that are stereospecific, have a large thermodynamic driving force, and meet click-chemistry criteria [2]. The predicted pKa of benzoxazole-2-thiol is approximately 7.2, indicating that at physiological pH a significant fraction of the thiol exists as the more nucleophilic thiolate anion [3]. This property is critical for cysteine-targeted covalent inhibitor design, where the thiolate is the active nucleophile. In contrast, the 4-carboxamide analog (pKa of amide N–H ~15–17) is essentially non-nucleophilic under physiological conditions, and the 4-sulfonamide analog requires deprotonation of the sulfonamide N–H (pKa ~10–11), making it a far weaker physiological nucleophile than the thiol.

Covalent inhibitors Bioconjugation Chemical biology

Differentiation from 2-Aminobenzothiazole: Ring Heteroatom Impact on Potency and Selectivity

2-Aminobenzothiazole (ring sulfur replacing benzoxazole ring oxygen) is the most common bioisosteric comparator for 2-aminobenzoxazole scaffolds. A critical chemical distinction is that 2-aminobenzoxazole does not undergo diazotization under conditions where 2-aminobenzothiazole reacts readily, and does not form imidazole derivatives upon treatment with bromoacetophenone, instead undergoing resinification and ring fission [1]. This differential chemical stability under electrophilic conditions reflects the electron-withdrawing effect of the ring oxygen, which reduces the nucleophilicity of the exocyclic amino group relative to the benzothiazole analog. In a biological context, comparative DFT studies of benzoxazole (BOX) versus benzothiazole (BTH) for corrosion inhibition demonstrate that the sulfur-containing BTH has superior electron-donating capacity and metal-surface adsorption energy, with the general trend for heteroatom inhibition efficiency following O < N < S [2]. Translated to biological systems, this trend suggests that benzoxazole-based ligands may offer higher selectivity and reduced off-target metal chelation compared to benzothiazole-based ligands—a potentially advantageous property for selective zinc-dependent enzyme inhibition where pan-metalloenzyme inhibition is undesirable.

Bioisosterism Kinase inhibition Drug design

Optimal Research and Procurement Scenarios for 2-Aminobenzo[d]oxazole-4-thiol Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Zinc-Dependent Metalloenzymes (MBLs, Urease, HDACs)

The 2-amino-4-thiol substitution pattern provides a bidentate (N,S) zinc-chelating pharmacophore that is not available from the thiol-free 2-aminobenzoxazole parent or the 2-thiol isomer. Given the class-level urease inhibition data (IC₅₀ down to 0.46 μM vs 320.70 μM for the clinical standard acetohydroxamic acid) [1] and the sub-nanomolar MBL inhibition achieved by elaborated 2-aminobenzo[d]oxazol-4-yl compounds (IC₅₀ 0.114–0.352 nM) [2], 2-aminobenzo[d]oxazole-4-thiol is well-positioned as a fragment hit for zinc-metalloenzyme drug discovery programs. The thiol at the 4-position offers a distinct zinc-coordination geometry compared to the 2-thiol isomer, potentially accessing different regions of the active site and circumventing existing IP on 2-substituted benzoxazole metalloenzyme inhibitors.

Covalent Probe and PROTAC Linker Development via Thiol-Specific Bioconjugation

The 4-thiol group enables thiol–ene click chemistry, disulfide exchange, and Michael addition reactions that are inaccessible to 4-carboxamide and 4-sulfonamide analogs [3]. With a predicted thiol pKa of ~7–8 (class-level benzoxazole-thiol benchmark pKa 7.2) [4], the compound exists partially as the reactive thiolate at physiological pH, making it suitable for cysteine-targeted covalent inhibitor design and for use as a heterobifunctional linker in PROTAC or molecular glue constructs. The 2-amino group provides a second orthogonal functionalization handle, enabling sequential derivatization without protecting-group manipulation.

Antimicrobial Resistance Drug Discovery Targeting Carbapenem-Resistant Enterobacteriaceae

The demonstrated sub-nanomolar potency of 2-aminobenzo[d]oxazol-4-yl-elaborated compounds against multiple clinically relevant metallo-β-lactamases (VIM-1 IC₅₀ = 0.114 nM; VIM-2 IC₅₀ = 0.169 nM; S. marcescens MBL IC₅₀ = 0.352 nM) [2], combined with the zinc-chelating potential of the 4-thiol group, positions 2-aminobenzo[d]oxazole-4-thiol as a privileged starting fragment for MBL inhibitor development. With carbapenem-resistant Enterobacteriaceae designated a WHO Critical Priority 1 pathogen, novel MBL inhibitor scaffolds are urgently needed, and the 4-thiol variant offers differentiated IP space relative to existing 2-substituted benzoxazole MBL inhibitor patents.

Solid-Phase Library Synthesis for High-Throughput Screening Deck Construction

The 4-thiol group serves as an intrinsic safety-catch linker attachment point for solid-phase synthesis, a capability unique among 2-aminobenzoxazole derivatives and not available with the parent 2-aminobenzoxazole [5]. This enables the efficient parallel synthesis of diverse 2-amino and 2-amidobenzo[d]oxazole libraries without intermediate solution-phase purification. Combined with the metal-free visible-light organocatalytic amination route that is adaptable to continuous flow [6], the compound supports scalable, environmentally benign library production for high-throughput screening campaigns, reducing the cost and time burden of hit identification.

Quote Request

Request a Quote for 2-Aminobenzo[d]oxazole-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.